molecular formula C10H13ClN2 B1400121 5-Chloro-2-(piperidin-1-yl)pyridine CAS No. 1424857-24-8

5-Chloro-2-(piperidin-1-yl)pyridine

Cat. No. B1400121
M. Wt: 196.67 g/mol
InChI Key: SYOHZTMOLCAMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Chloro-2-(piperidin-1-yl)pyridine” is a chemical compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, including “5-Chloro-2-(piperidin-1-yl)pyridine”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions. For instance, the reaction can lead to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl . Therefore, the described multicomponent reaction (MCR) is regioselective .

Scientific Research Applications

Neurotransmitter Receptor Agonists

5-Chloro-2-(piperidin-1-yl)pyridine derivatives have been researched for their potential as selective, potent, and orally active agonists at 5-HT1A receptors. These derivatives demonstrate enhanced and long-lasting 5-HT1A agonist activity in rats after oral administration, indicating their potential as antidepressants (Vacher et al., 1999).

Synthesis and Chemical Properties

Studies have also focused on the synthesis of derivatives and assessment of their chemical properties. For instance, the kinetics of nucleophilic displacement of chlorine from 2-chloro-5-heteroaryl( or aryl)pyrimidines by piperidine were studied to understand the electronic effects of the 5-substituent (Allen et al., 1980).

Antimicrobial Activity

Certain derivatives of 5-Chloro-2-(piperidin-1-yl)pyridine have shown antimicrobial activity. A study on new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring demonstrated strong antimicrobial activity (Krolenko et al., 2016).

Corrosion Inhibition

Research has explored the use of piperidine derivatives as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption and corrosion inhibition properties of these derivatives (Kaya et al., 2016).

Pharmacological Research

The compound has been part of pharmacological research, particularly in the context of receptor agonists. For example, the effects of certain receptor agonists including 5-Chloro-2-(piperidin-1-yl)pyridine derivatives on responsiveness to stimulation after chronic constriction injury were studied (Deseure et al., 2002).

Synthetic Methods

The synthesis of 5-Chloro-2-(piperidin-1-yl)pyridine has been a subject of interest, with research documenting methods for synthesizing such compounds (Li, 2012).

Future Directions

Piperidines are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “5-Chloro-2-(piperidin-1-yl)pyridine”, is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future .

properties

IUPAC Name

5-chloro-2-piperidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOHZTMOLCAMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(piperidin-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(piperidin-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(piperidin-1-yl)pyridine
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-(piperidin-1-yl)pyridine
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-(piperidin-1-yl)pyridine
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-(piperidin-1-yl)pyridine
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-(piperidin-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.